molecular formula C10H12N2O2 B1400641 4-(Pyrimidin-2-yloxy)cyclohexanone CAS No. 1361390-87-5

4-(Pyrimidin-2-yloxy)cyclohexanone

Cat. No.: B1400641
CAS No.: 1361390-87-5
M. Wt: 192.21 g/mol
InChI Key: UGROJEOTMABCNT-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yloxy)cyclohexanone is a synthetic organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol

Preparation Methods

The synthesis of 4-(Pyrimidin-2-yloxy)cyclohexanone typically involves the reaction of pyrimidine derivatives with cyclohexanone under specific conditions. One common method includes the use of chalcones as starting compounds, which undergo cyclization upon treatment with urea and thiourea in the presence of sodium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Pyrimidin-2-yloxy)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be substituted with different functional groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Pyrimidin-2-yloxy)cyclohexanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yloxy)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-(Pyrimidin-2-yloxy)cyclohexanone can be compared with other pyrimidine derivatives, such as:

  • 4-(4,6-Dimethoxypyrimidin-2-yloxy)phenoxy acetates
  • 4-(4,6-Dimethylpyrimidin-2-yloxy)phenoxy acetates

These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and applications.

Properties

IUPAC Name

4-pyrimidin-2-yloxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-8-2-4-9(5-3-8)14-10-11-6-1-7-12-10/h1,6-7,9H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGROJEOTMABCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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